molecular formula C13H10N2OS2 B3036431 (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone CAS No. 343372-93-0

(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone

Cat. No. B3036431
CAS RN: 343372-93-0
M. Wt: 274.4 g/mol
InChI Key: IPZKVUAWSKTDQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves multiple steps, including condensation reactions and cyclization. For instance, the synthesis of (4-amino-2-(4-methoxyphenyl)aminothiazol-5yl)(thiophene-2-yl)methanone was achieved using techniques such as FTIR, 1H NMR, 13C NMR, and mass spectrometry to elucidate the structure . Similarly, the synthesis of other analogs, such as (4-amino-2-(phenylamino)thiazol-5-yl)(thiophene-2-yl)methanone, follows a comparable approach, with characterization done by UV, IR, NMR, and mass spectrometry . These methods are likely applicable to the synthesis and characterization of (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone.

Molecular Structure Analysis

Density Functional Theory (DFT) calculations are commonly used to optimize the structure and predict the properties of such compounds. The studies have shown that natural bond orbital analysis can be used to analyze stability and intermolecular charge transfer . The equilibrium geometry, bonding features, and vibrational wave numbers can be investigated using DFT, which would be relevant for understanding the molecular structure of the compound of interest .

Chemical Reactions Analysis

While the provided papers do not directly discuss the chemical reactions of the specific compound, the molecular docking studies mentioned in the papers suggest that these compounds could interact with biological targets, indicating potential reactivity in biological systems . The substitution of different groups on the thiazolyl ring can lead to structural changes and affect the reactivity, as seen in the compounds studied .

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds can be inferred from the HOMO-LUMO energy gap, which provides information about the compound's stability and reactivity in the excited state . The thermodynamic stability in the ground state can also be assessed through these calculations . The molecular docking studies suggest that these compounds may have antiviral and antibacterial activities, which could be a property of the compound as well .

Relevant Case Studies

Although no direct case studies on this compound are provided, the antitumor activity of a structurally different compound, 3-Amino-4-morpholino-1H-indazol-1-yl(3-fluorophenyl)methanone, was tested against various cancer cell lines, showing distinct inhibition . This suggests that compounds with similar structural features could also possess biological activities, which may be worth investigating for the compound of interest.

Scientific Research Applications

Synthesis and Characterization

  • Novel compounds related to (4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone have been synthesized and characterized using techniques like UV, IR, NMR, and mass spectrometry. These studies focused on structural optimization, vibrational spectra interpretation, and analysis of molecular structures using density functional theory (DFT) calculations (Shahana & Yardily, 2020).

Antibacterial and Antiviral Activities

  • Molecular docking studies have been conducted to understand the antibacterial activity of these compounds. These studies help in predicting the potential efficacy of the compounds against bacterial infections (Shahana & Yardily, 2020).
  • Additionally, some synthesized compounds were analyzed for their antiviral activity, pharmacokinetic behavior, and hydrogen bonding interactions (FathimaShahana & Yardily, 2020).

Molecular Properties and Stability

  • Theoretical studies including natural bond orbital analysis and HOMO-LUMO energy levels have been conducted to analyze stability and intermolecular charge transfer, providing insights into the electronic properties of these compounds (FathimaShahana & Yardily, 2020).

Application in Cancer Research

  • Some compounds related to this compound have been evaluated for their potential anti-cancer properties. This includes synthesis and testing of derivatives for their inhibitory effects on cancer cell lines (Tang & Fu, 2018).

Other Applications

  • There are also studies on the synthesis and characterization of similar compounds with potential applications in areas like electrochemistry, liquid crystal properties, and central nervous system depressants (Zhao et al., 2013); (Butler et al., 1984).

properties

IUPAC Name

(4-amino-3-methylthieno[2,3-c][1,2]thiazol-5-yl)-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c1-7-9-10(14)12(17-13(9)15-18-7)11(16)8-5-3-2-4-6-8/h2-6H,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPZKVUAWSKTDQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(SC2=NS1)C(=O)C3=CC=CC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
Reactant of Route 2
Reactant of Route 2
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
Reactant of Route 3
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
Reactant of Route 4
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
Reactant of Route 5
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone
Reactant of Route 6
(4-Amino-3-methylthieno[2,3-c]isothiazol-5-yl)(phenyl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.